molecular formula C43H84O8 B12711912 Ascaroside C CAS No. 11002-17-8

Ascaroside C

Cat. No.: B12711912
CAS No.: 11002-17-8
M. Wt: 729.1 g/mol
InChI Key: QGWBFEINIMLTDZ-XDAKOIIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascaroside C is a member of the ascaroside family, a group of small-molecule signaling compounds primarily found in nematodes such as Caenorhabditis elegans. These compounds play crucial roles in regulating various biological processes, including development, behavior, and social interactions. Ascarosides are characterized by their unique structure, which consists of a sugar moiety, ascarylose, linked to fatty acid-like side chains of varying lengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ascarosides, including Ascaroside C, typically involves the conjugation of ascarylose to fatty acid-like side chains. This process can be achieved through chemical synthesis or biosynthetic pathways. In chemical synthesis, the key steps include the protection of functional groups, glycosylation reactions, and deprotection steps to yield the final product .

Industrial Production Methods: Industrial production of ascarosides is less common due to the complexity of their synthesis. advances in biotechnology have enabled the production of these compounds through microbial fermentation and genetic engineering. By manipulating the metabolic pathways of microorganisms, it is possible to produce ascarosides in larger quantities .

Chemical Reactions Analysis

Types of Reactions: Ascaroside C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .

Scientific Research Applications

Ascaroside C has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of ascarosides.

    Biology: In , this compound plays a crucial role in regulating development, behavior, and social interactions.

    Medicine: this compound has potential therapeutic applications due to its ability to modulate biological processes.

    Industry: this compound is used in the development of bio-based products, including biopesticides and biofertilizers.

Mechanism of Action

Ascaroside C exerts its effects through a complex mechanism involving multiple molecular targets and pathways. In Caenorhabditis elegans, it is sensed by chemosensory neurons, which activate G-protein coupled receptors. This activation triggers downstream signaling pathways, including insulin/IGF-1 signaling and transforming growth factor beta signaling, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Ascaroside C is part of a diverse family of ascarosides, each with unique structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound is unique in its specific structural features and its ability to modulate a wide range of biological processes. Its distinct chemical structure allows it to interact with different molecular targets and pathways, leading to diverse biological effects .

Properties

CAS No.

11002-17-8

Molecular Formula

C43H84O8

Molecular Weight

729.1 g/mol

IUPAC Name

(2R,3R,5R,6S)-2-[6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhentriacontan-2-yloxy]-6-methyloxane-3,5-diol

InChI

InChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1

InChI Key

QGWBFEINIMLTDZ-XDAKOIIVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H](C[C@H]([C@@H](O2)C)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.